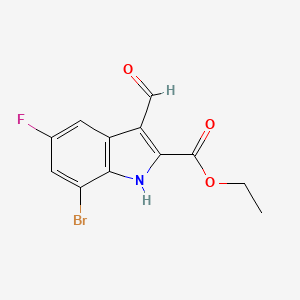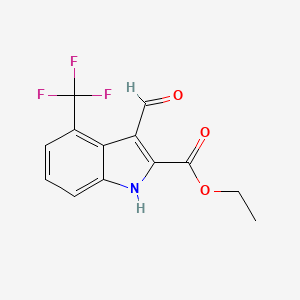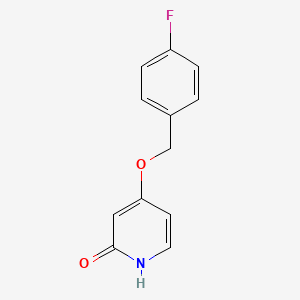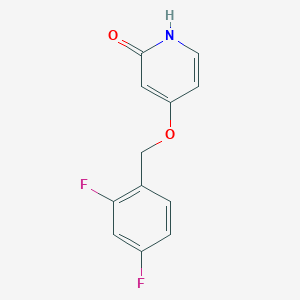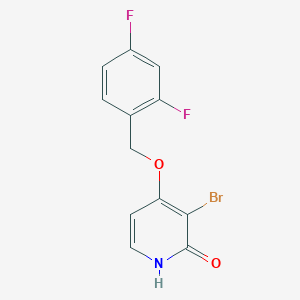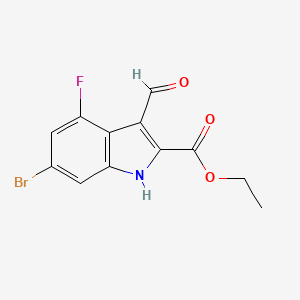
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula CHBrFNO . It is an indole derivative, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate can be achieved through various methods. Some of these include modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate involves a combination of bromine, fluorine, and carboxylate groups attached to an indole core . The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. One of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions is the Suzuki–Miyaura (SM) cross-coupling . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate are influenced by its molecular structure. It has an average mass of 286.097 Da and a monoisotopic mass of 284.980072 Da .Scientific Research Applications
Synthetic Intermediates : This compound and its derivatives, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, are valuable synthetic intermediates. They are prepared from indole methanesulfonic acids and have applications in synthesizing various other chemical entities, without the need for N1 protection of indole. This process is significant for the advancement of organic synthesis methods (Pete, Szöllösy, & Szokol, 2006).
Antiviral Activities : Certain derivatives of ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate, specifically ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, have been studied for their antiviral activities. These compounds have shown effectiveness against viruses like influenza A3 and respiratory syncytial virus (RSV) in vitro. Some of these derivatives have antiviral activity comparable to known antiviral drugs (Gong Ping, 2004, 2006).
Anti-Hepatitis B Virus Activities : Other derivatives, such as ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Some compounds demonstrated significant anti-HBV activities, with inhibitory effects on HBV DNA replication more potent than the positive control, lamivudine (Chai, Zhao, Zhao, & Gong, 2006).
Crystal Structure Analysis : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative, has been synthesized and analyzed using single-crystal X-ray diffraction and vibrational spectral studies. Such analyses are crucial for understanding the molecular structure of new chemical entities (Luo, Ma, Zhou, & Huang, 2019).
Synthesis Technology Research : Research on the synthesis technology of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, has been conducted. This research includes the optimization of synthesis process parameters, which is important for efficient and scalable production of these compounds (Huang Bi-rong, 2013).
Mechanism of Action
Future Directions
Indole derivatives, including Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate, continue to attract attention due to their significant roles in natural products, drugs, and cell biology . Future research may focus on developing novel methods of synthesis, exploring new reactions, and investigating their potential applications in various fields.
properties
IUPAC Name |
ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUXMJRXRWYKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





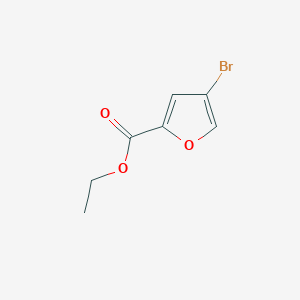
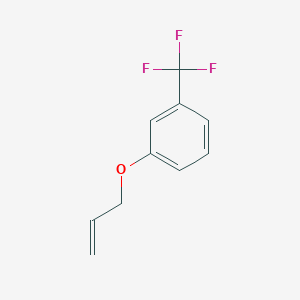

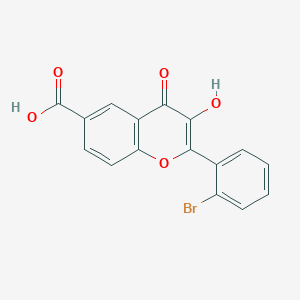
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
